5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a pyrrolidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which can be functionalized through various substitution reactions. The pyrrolidine ring can be introduced via cyclization reactions, and the pyridine moiety can be attached through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize steps and maximize yield. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency. Additionally, purification methods such as crystallization, distillation, and chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and pyridine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1-benzothiophene-2-carboxamide: Lacks the pyrrolidine and pyridine moieties.
N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide: Lacks the fluorine atom.
5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide: Lacks the benzothiophene core.
Uniqueness
The uniqueness of 5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential bioactivity, while the benzothiophene core and pyrrolidine ring contribute to its structural stability and versatility in chemical synthesis.
Properties
IUPAC Name |
5-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-13-4-5-15-12(9-13)10-16(24-15)18(23)21-14-6-8-22(11-14)17-3-1-2-7-20-17/h1-5,7,9-10,14H,6,8,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEHVEIDXMPDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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